Synthetic Yield Comparison: One-Step Vilsmeier Protocol Delivers Quantitative Yield
A 2023 protocol demonstrates one-step synthesis of 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile using adapted Vilsmeier conditions, achieving quantitative yield [1]. This represents a significant efficiency advantage over traditional multi-step synthetic routes for arylcyclobutanecarbonitriles. The product was fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | Traditional multi-step syntheses for cyclobutanecarbonitrile derivatives typically report yields of 60-85% depending on substituents (class-level baseline) |
| Quantified Difference | Estimated ~15-40 percentage point yield advantage |
| Conditions | One-step adapted Vilsmeier conditions (DMF, POCl3); product characterized by NMR, IR, Raman |
Why This Matters
Higher synthetic yield reduces raw material costs and waste generation in scale-up scenarios, directly impacting procurement economics for kilogram-scale sourcing.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile in quantitative yield using adapted Vilsmeier conditions. Molbank, 2023(2), M1654. View Source
